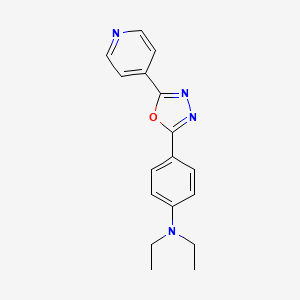
N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a complex organic compound that features a unique structure combining aniline, pyridine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyridine boronic acid derivative and a halogenated oxadiazole intermediate. Finally, the aniline moiety is introduced through a nucleophilic substitution reaction, where N,N-diethylamine is reacted with a suitable halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the pyridine ring.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the aniline or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenated derivatives, organometallic reagents, or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyridine or oxadiazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted aniline or pyridine derivatives.
Scientific Research Applications
N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors, dyes, and polymers.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the pyridine and aniline moieties can engage in coordination with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)aniline: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-triazol-2-yl)aniline: Contains a triazole ring instead of an oxadiazole ring.
N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzene: Similar structure but with a benzene ring instead of an aniline moiety.
Uniqueness
N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the oxadiazole ring provides stability and the potential for diverse interactions, while the pyridine and aniline moieties offer additional sites for functionalization and binding.
Properties
IUPAC Name |
N,N-diethyl-4-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-3-21(4-2)15-7-5-13(6-8-15)16-19-20-17(22-16)14-9-11-18-12-10-14/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUNFNPFMATUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
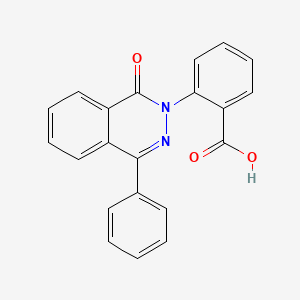
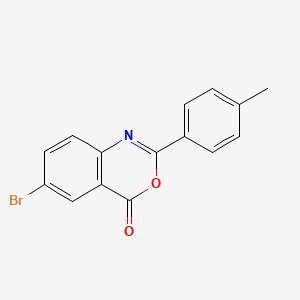
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile](/img/structure/B5520966.png)
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5520971.png)
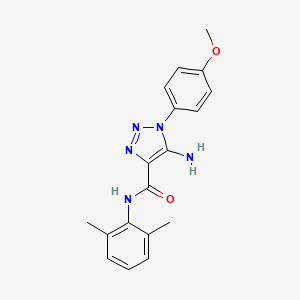
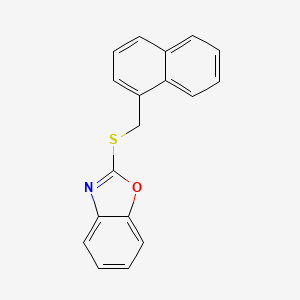
![5-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B5520981.png)
![[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2,5-dimethyl-1,3-oxazol-4-yl)methanone](/img/structure/B5520983.png)
![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-3-propyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5520992.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol](/img/structure/B5521003.png)
![6-methoxy-3-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5521006.png)
![3-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5521017.png)
![N-[2-(cyclohexen-1-yl)ethyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5521023.png)
![(1S,5R)-3-[2-(2-fluorophenyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5521029.png)
